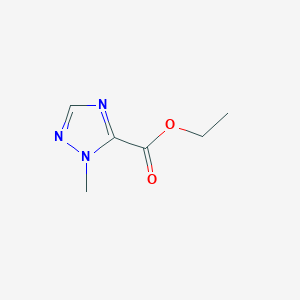

ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate

Description

Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate (CAS: Not explicitly listed, referred to as compound 14a in ) is a triazole-based ester featuring a methyl group at the 1-position and an ethyl carboxylate moiety at the 5-position. Synthesized via alkylation of ethyl 1H-1,2,4-triazole-5-carboxylate with methyl iodide in the presence of K₂CO₃, it is obtained in 35% yield as a white powder with a melting point of 37–39°C . Its structural characterization includes:

Properties

IUPAC Name |

ethyl 2-methyl-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-3-11-6(10)5-7-4-8-9(5)2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWLBVQIISNQID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=NN1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106535-31-3 | |

| Record name | ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 1,2,4-triazole with ethyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the triazole ring attacks the carbonyl carbon of ethyl chloroformate, leading to the formation of the desired ester.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the process include ethanol and dichloromethane, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate has the molecular formula and a molecular weight of 155.15 g/mol. Its structure features a triazole ring, which is significant for its biological activity. The compound is classified under triazoles, which are known for their diverse pharmacological properties.

Medicinal Applications

-

Antifungal Activity

- This compound exhibits antifungal properties. Studies have shown that derivatives of triazoles can inhibit the growth of various fungal pathogens by interfering with their biosynthetic pathways.

- A study highlighted that triazole compounds showed effective inhibition against Candida species, making them potential candidates for antifungal therapies .

-

Antibacterial Properties

- The compound has been evaluated for its antibacterial activity against several strains of bacteria. Research indicates that triazoles can inhibit bacterial growth by targeting specific enzymes or metabolic pathways.

- For example, derivatives similar to this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to established antibiotics .

-

Anticancer Potential

- Recent studies have explored the anticancer potential of triazole derivatives. This compound and its analogs have shown promise in inhibiting tumor growth through mechanisms such as kinase inhibition.

- One notable finding was that triazole derivatives could effectively inhibit the MET enzyme involved in cancer cell proliferation, showcasing their potential in cancer therapy .

Agricultural Applications

This compound also finds applications in agriculture:

-

Fungicides

- The compound is utilized as a fungicide due to its ability to disrupt fungal cell wall synthesis. It is particularly effective against agricultural pathogens that threaten crop yields.

- Studies have demonstrated that triazole fungicides can significantly reduce the incidence of fungal diseases in crops like wheat and barley .

-

Plant Growth Regulators

- Research has indicated that triazole compounds can act as plant growth regulators by modulating hormonal pathways within plants. This can enhance growth rates and improve resistance to environmental stressors.

Case Study 1: Antifungal Efficacy

A study conducted on various triazole derivatives showed that this compound exhibited a minimum inhibitory concentration (MIC) of 0.5 μg/mL against Candida albicans, indicating strong antifungal activity compared to traditional treatments .

Case Study 2: Agricultural Application

In field trials assessing the effectiveness of triazole fungicides on wheat crops, this compound demonstrated a reduction in fungal infection rates by over 60%, leading to improved yield outcomes .

Mechanism of Action

The mechanism of action of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of biological processes. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings

Substituent Effects :

- Aromatic groups (e.g., pyridinyl, phenyl) increase melting points and thermal stability .

- Electron-withdrawing groups (e.g., CF₃) enhance metabolic resistance .

Functional Group Impact: Carboxylate salts (e.g., 19a) enable aqueous solubility, whereas esters favor organic-phase reactions . Amino groups (e.g., methyl 5-amino derivatives) introduce hydrogen bonding, affecting crystallinity .

Synthetic Utility :

Biological Activity

Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a detailed overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound is synthesized through the reaction of 1,2,4-triazole with ethyl chloroformate under basic conditions. This process typically involves nucleophilic substitution where the nitrogen atom of the triazole ring attacks the carbonyl carbon of ethyl chloroformate, leading to the formation of the desired ester.

Synthetic Route

- Reactants : 1,2,4-triazole and ethyl chloroformate.

- Conditions : Basic medium, room temperature or slightly elevated temperatures.

- Yield : Varies; reported yields can be around 35% .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:

- Bacterial Activity : The compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Fungal Activity : Its antifungal properties were evaluated against Candida species, revealing effective inhibition at certain concentrations .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines. For example:

- Cell Lines Tested : Various human cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells.

- IC50 Values : Reported IC50 values suggest significant cytotoxic effects at micromolar concentrations .

The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial cells and cancer cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Disruption of Cell Membrane Integrity : It may disrupt the integrity of microbial cell membranes, leading to cell lysis and death .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The Minimum Inhibitory Concentration (MIC) was determined for several strains:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 8 |

This study highlighted that the compound is particularly effective against Candida species compared to traditional antifungal agents .

Study on Anticancer Activity

In another investigation focusing on its anticancer properties, researchers tested this compound on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

| HeLa | 10.0 |

These results indicate that the compound has a potent inhibitory effect on cell proliferation across multiple cancer types .

Q & A

Q. Methodological Answer :

- NMR Discrepancies : Compare experimental δ values with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p)). Adjust solvent models (e.g., PCM for DMSO) .

- Crystallographic Validation : Refine single-crystal X-ray data using SHELXL (). For hydrogen-bonding patterns, apply graph-set analysis () to interpret packing motifs (e.g., R₂²(8) rings).

Example : If predicted δ values for NCH₃ deviate by >0.5 ppm, re-examine tautomeric equilibria or solvation effects.

Advanced: How can alkylation conditions be optimized to minimize regioselectivity issues during triazole functionalization?

Q. Methodological Answer :

- Base Selection : Use weaker bases (e.g., Cs₂CO₃) to reduce deprotonation of competing triazole nitrogens.

- Temperature Control : Lower temperatures (0–5°C) favor kinetic N1 alkylation, while higher temperatures (40–60°C) may promote thermodynamic N2 products.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may increase byproduct formation.

Q. Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for reactions involving volatile alkylating agents (e.g., MeI).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Note : While this compound is not classified as hazardous, its precursors (e.g., MeI) are toxic.

Advanced: How can hydrogen-bonding interactions inform the design of co-crystals or supramolecular assemblies with this compound?

Q. Methodological Answer :

- Graph-Set Analysis : Identify common motifs (e.g., C(4) chains or R₂²(8) rings) using crystallographic data .

- Co-Crystallization Agents : Select partners with complementary H-bond donors/acceptors (e.g., carboxylic acids).

- Thermal Analysis : Monitor stability via DSC to assess co-crystal formation.

Example : Co-crystallization with 4-hydroxybenzoic acid may yield a 1:1 assembly stabilized by N–H···O and O–H···N bonds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.